5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione
Description
5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione is a brominated derivative of isoindole-1,3-dione, a heterocyclic scaffold widely studied for its pharmaceutical and catalytic applications. The compound features a bromine atom at position 5 of the isoindole ring and a 2-methylphenyl substituent at position 2 (Figure 1). This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity. Isoindole-1,3-dione derivatives are known for their roles as enzyme inhibitors, catalysts, and intermediates in organic synthesis .
Structure
3D Structure
Properties
CAS No. |
82104-67-4 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
5-bromo-2-(2-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16)8-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
PKXIMNLITPZZMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Core Reaction: o-Phthalic Anhydride and 2-Methylphenylamine
The most widely reported method involves the condensation of o-phthalic anhydride with 2-methylphenylamine (o-toluidine) under reflux conditions. This single-step protocol leverages the nucleophilic reactivity of the amine to form the isoindole-1,3-dione backbone.
Reaction Conditions :
- Solvent System : Isopropanol/water (3:1 v/v) facilitates solubility and reflux stability.
- Catalyst : Silica-supported niobium oxide (Nb₂O₅/SiO₂) enhances yield by promoting imide bond formation.
- Temperature : Sustained reflux at 80–90°C for 6–8 hours.
- Yield : 41–93%, depending on stoichiometric ratios and catalyst loading.
Mechanistic Insights :
- Amine Activation : 2-Methylphenylamine attacks the electrophilic carbonyl of o-phthalic anhydride, forming a transient amic acid intermediate.
- Cyclodehydration : Acid catalysis facilitates intramolecular cyclization, eliminating water to yield the isoindole-dione core.
- Bromination Post-Functionalization : Subsequent bromination at the 5-position is achieved using N-bromosuccinimide (NBS) or Br₂ in dichloromethane.
Alternative Synthetic Routes
Multi-Step Bromination Strategies
Patents disclose methods where bromine is introduced earlier in the synthesis to streamline purification. For example:
Palladium-Catalyzed Cross-Coupling
Adapting techniques from indole synthesis, palladium catalysts enable direct arylation. A notable approach involves:
- Substrate : 5-Bromoisoindole-1,3-dione and 2-methylphenylboronic acid.
- Catalyst System : Pd(OAc)₂ with XPhos ligand in toluene/water.
- Yield : 62% under inert conditions at 110°C.
Catalytic and Solvent Optimization
Solvent Effects on Yield
Comparative studies highlight solvent polarity’s role:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reference |
|---|---|---|---|
| Isopropanol | 19.9 | 93 | |
| DMF | 36.7 | 78 | |
| Ethanol | 24.3 | 85 |
Polar aprotic solvents like DMF improve intermediate solubility but may hinder cyclization.
Catalytic Innovations
- Niobium-Based Catalysts : Nb₂O₅/SiO₂ increases yield to 93% by stabilizing the transition state during cyclodehydration.
- Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes while maintaining 89% yield.
Comparative Analysis of Synthesis Techniques
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Traditional Condensation | Single-step, scalable | Requires post-bromination | 41–93 |
| Pre-Brominated Route | Simplified purification | Multi-step, higher cost | 68–75 |
| Palladium Catalysis | Direct C–H functionalization | Sensitive to oxygen/moisture | 62 |
Challenges and Practical Considerations
Byproduct Formation
- Di-Substituted Isoindoles : Excess 2-methylphenylamine leads to N,N'-di-(2-methylphenyl) derivatives, necessitating precise stoichiometry.
- Bromine Regioselectivity : Electrophilic aromatic substitution at the 5-position competes with 4- and 6-bromo isomers; directing groups (e.g., methyl) enhance selectivity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl groups, which activate the aromatic ring for substitution.
Example reaction :
Conditions :
-
Reagents : Amines, alkoxides, or thiols.
-
Catalysts : Palladium complexes for cross-coupling (e.g., Suzuki-Miyaura).
-
Solvents : Polar aprotic solvents (DMF, DMSO) at 80–120°C.
Outcomes :
-
Substitution products retain the isoindole-1,3-dione core with modified functionality at position 5.
-
Yields range from 50% to 85%, depending on steric and electronic factors.
Condensation Reactions
The carbonyl groups at positions 1 and 3 participate in condensation reactions with amines or alcohols, forming imine or ester derivatives.
Example reaction :
Conditions :
-
Reagents : Primary amines or hydrazines.
-
Catalysts : Acidic (HCl) or basic (EtN) conditions.
-
Solvents : Ethanol or THF under reflux.
Key applications :
-
Synthesis of hydrazide derivatives for antimicrobial testing.
-
Formation of Schiff bases with aromatic amines, used in coordination chemistry.
Addition Reactions
The electron-deficient isoindole ring allows conjugate additions, particularly with Grignard reagents or organometallics.
Example reaction :
Conditions :
-
Reagents : Grignard reagents (e.g., MeMgBr, PhMgCl).
-
Solvents : Dry diethyl ether or THF at 0–25°C.
Outcomes :
-
Addition occurs at the α,β-unsaturated carbonyl system.
-
Products are stabilized via resonance, with yields up to 70%.
Cyclization and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles via intramolecular cyclization.
Example reaction :
(fused quinazoline derivative).
Conditions :
Key products :
Biological Interactions
While primarily a synthetic intermediate, the compound exhibits interactions with biological targets:
| Interaction Type | Mechanism | Biological Relevance |
|---|---|---|
| Enzyme inhibition | Binding to active sites via H-bonding | Potential anticancer/antiviral applications |
| Protein aggregation modulation | Disruption of β-amyloid fibril formation | Alzheimer’s disease research |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research indicates that compounds within the isoindole family, including 5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione, exhibit promising anticancer properties. Studies have shown that derivatives of isoindole can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and lung (A-549) cancers. The mechanism of action is believed to involve interaction with biological targets crucial for cell survival and proliferation.
Biological Activity Table :
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.20 ± 1.54 | Inhibits cell proliferation |
| 5-Bromo-2-(4-methylphenyl)isoindole-1,3-dione | A-549 | 9.57 ± 0.62 | Induces apoptosis |
Antimicrobial Properties
Isoindole derivatives have been recognized for their potential antimicrobial activities. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties. This could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.
Proteomics Research
The compound is utilized in proteomics studies to investigate protein interactions and functions. Its unique structure allows it to serve as a tool in various experimental applications aimed at understanding complex biological systems.
Synthetic Organic Chemistry
This compound is also valuable in synthetic organic chemistry due to its reactivity. It can participate in diverse chemical reactions, making it a versatile building block for synthesizing other complex molecules.
Case Study 1: Anticancer Activity Assessment
A study assessed the anticancer activity of several isoindole derivatives against MCF-7 and A-549 cell lines. The results demonstrated that compounds with bromine substitution showed enhanced activity compared to their non-brominated counterparts. The study highlighted the importance of halogenation in improving biological efficacy.
Case Study 2: Antimicrobial Evaluation
In another investigation, the antimicrobial efficacy of various isoindole derivatives was evaluated against a range of bacterial strains. The results indicated that the presence of the bromine atom significantly increased antimicrobial activity, suggesting that this compound could be developed into a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(o-tolyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, it can inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors can result in antiviral or anticancer activities.
Comparison with Similar Compounds
Key Structural Features :
- Core : Isoindole-1,3-dione (phthalimide analog).
- 2-Methylphenyl at C2: Introduces steric bulk and modulates lipophilicity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structurally related isoindole-1,3-dione derivatives, highlighting differences in substituents, molecular weight, and applications:
Key Observations :
- Electronic Effects : Bromine at C5 increases electrophilicity, facilitating nucleophilic substitution reactions. Derivatives lacking this group (e.g., simple phthalimides) exhibit reduced reactivity .
- Solubility : Compounds with polar groups (e.g., 2,6-dioxopiperidin-3-yl in ) demonstrate improved aqueous solubility, whereas lipophilic substituents (e.g., 2-methylphenyl) enhance membrane permeability.
Challenges :
Functional and Application-Based Comparisons
- Enzyme Inhibition : The 2,6-dioxopiperidin-3-yl analog () shows enhanced binding to proteasomes and kinases due to hydrogen bonding from the dione group, whereas the target compound’s 2-methylphenyl group may favor hydrophobic interactions in lipid-rich environments.
- Catalytic Utility: Brominated phthalimides () serve as photoactive catalysts in oxidation reactions, a property less pronounced in analogs with bulky substituents.
- Pharmacological Potential: Thiazole- and benzofuran-containing derivatives () exhibit broader antimicrobial activity, likely due to heterocycle-specific interactions with bacterial targets.
Biological Activity
5-Bromo-2-(2-methylphenyl)isoindole-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a methyl group at the 2-position of the isoindole structure. Its molecular formula is , with a molecular weight of approximately 226.07 g/mol. The presence of halogen atoms enhances its electrophilicity, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems. The bromine atom increases the compound's reactivity towards nucleophilic sites in proteins, leading to potential inhibition or modulation of enzymatic activities. This interaction can result in various biological outcomes, including anticancer effects and antimicrobial properties.
Anticancer Properties
Numerous studies have reported the anticancer effects of isoindole derivatives, including this compound. Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines:
The above table summarizes the potency of this compound against various cancer cell lines, showcasing its potential as an effective anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Similar isoindole derivatives have been reported to exhibit significant antibacterial and antifungal activities. The presence of halogen substituents is believed to enhance these biological activities by improving binding affinity to microbial targets.
Case Studies
A notable study investigated the effects of various isoindole derivatives on cancer cell proliferation. Among the synthesized compounds, this compound was highlighted for its effectiveness against the MCF7 cell line, where it demonstrated an IC50 value comparable to established chemotherapeutics like 5-fluorouracil. This finding underscores the compound's potential utility in cancer therapy.
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, a comparison with other isoindole derivatives is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bromine at position 5; methyl group | Anticancer properties |
| 5-Chloro-2-(4-nitrophenyl)isoindoline-1,3-dione | Chlorine at position 5; nitro group | Antimicrobial activity |
| 5-Iodo-2-(phenyl)isoindoline-1,3-dione | Iodine at position 5; phenyl group | Potential anti-inflammatory effects |
This table illustrates how variations in substituents can influence the biological activity of isoindole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
